5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 5’ position of the nucleoside.
Protection: Protection of the hydroxyl groups at the 2’ and 3’ positions with acetate groups.
Carbamoylation: Introduction of the pentyloxycarbonyl group at the N-position of the cytidine base.
The reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated position.
Substitution: The pentyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Formation of the corresponding diol.
Oxidation: Formation of oxidized derivatives.
Substitution: Formation of substituted cytidine derivatives.
Scientific Research Applications
5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate has several scientific research applications:
Medicinal Chemistry: Used as an impurity standard for Capecitabine, aiding in the quality control and development of chemotherapy drugs.
Biological Studies: Investigated for its potential effects on cellular processes and its role in cancer treatment.
Chemical Research: Utilized in studies involving nucleoside analogs and their chemical properties.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate involves its conversion to active metabolites within the body. These metabolites interfere with DNA synthesis and repair, leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer treatment.
5-Fluorouracil: An antimetabolite used in chemotherapy.
Cytidine Analogues: Various nucleoside analogs used in antiviral and anticancer therapies.
Uniqueness
5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other nucleoside analogs. Its role as an impurity of Capecitabine also highlights its importance in quality control and drug development .
Properties
IUPAC Name |
[4-acetyloxy-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-5-6-7-8-28-19(27)22-16-13(20)9-23(18(26)21-16)17-15(31-12(4)25)14(10(2)29-17)30-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,21,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJHGZFQHPCWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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